3-Fluoro-2-(phenylsulfanyl)benzoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra of analogous compounds reveal distinct splitting patterns due to fluorine coupling. For 5-fluoro-2-(phenylthio)benzoic acid, the aromatic protons adjacent to fluorine exhibit doublet-of-doublets splitting (J = 8.4–13.1 Hz). The carboxylic proton typically appears as a broad singlet near δ 12.5 ppm.
Table 2: Key ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Carboxylic acid (-COOH) | 12.4–12.6 | Singlet | |
| Aromatic H adjacent to fluorine | 7.2–7.9 | Doublet-of-doublets | |
| Phenylthio group protons | 7.3–7.5 | Multiplet |
¹³C NMR spectra show characteristic peaks for the carbonyl carbon (δ ~167 ppm) and fluorine-coupled aromatic carbons (δ 110–135 ppm).
Fourier-Transform Infrared (FT-IR) Vibrational Profiling
FT-IR spectra of fluorinated benzoic acids exhibit three key regions:
- O–H Stretch : Broad band at 2500–3000 cm⁻¹ (carboxylic acid dimer).
- C=O Stretch : Strong absorption at 1680–1700 cm⁻¹.
- C–F Stretch : Medium-intensity peak at 1100–1250 cm⁻¹.
Figure 1: FT-IR Peaks of this compound
| Bond Vibration | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O–H (carboxylic acid) | 2500–3000 | |
| C=O | 1686 | |
| C–F | 1220 |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry of this compound ([M+H]⁺ = 249.03 m/z) shows characteristic fragments:
Table 3: Major Fragmentation Pathways
| Fragment Ion | m/z | Proposed Structure | Reference |
|---|---|---|---|
| [M+H]⁺ | 249.03 | Intact molecular ion | |
| [M+H–COOH]⁺ | 203.02 | C₁₂H₈FS⁺ | |
| C₆H₅S⁺ | 109.03 | Phenylsulfanyl cation |
Comparative Analysis with Related Fluorinated Benzoic Acid Derivatives
Key Structural Differences:
- Substituent Position : Unlike 2-fluorobenzoic acid (melting point 122–125°C), the phenylsulfanyl group in this compound increases steric hindrance, reducing crystallinity.
- Electron Withdrawal : The –SC₆H₅ group exhibits weaker electron-withdrawing effects compared to –CF₃ in 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, altering acidity (pKa ~2.8 vs. ~1.9).
Table 4: Physicochemical Comparison
| Compound | Melting Point (°C) | pKa | LogP | Reference |
|---|---|---|---|---|
| This compound | Not reported | ~2.8 | 2.93 | |
| 2-Fluorobenzoic acid | 122–125 | 2.67 | 1.86 | |
| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | 158–160 | ~1.9 | 3.12 |
Properties
IUPAC Name |
3-fluoro-2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJNRZGBLOIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Thiolation of Fluorinated Benzoic Acids
A robust and widely used method for preparing this compound involves the copper-mediated coupling of fluorinated benzoic acids with thiophenol derivatives.
Procedure Summary:
- Starting materials: 2-bromo-5-fluorobenzoic acid or 2-iodobenzoic acid derivatives.
- Reagents: Thiophenol (PhSH), potassium hydroxide (KOH) or potassium carbonate (K2CO3), copper powder or copper(I) iodide as catalyst.
- Solvent: Water or dimethylformamide (DMF).
- Conditions: Heating at 110–150 °C for 12 hours under stirring.
- Workup: Acidification with hydrochloric acid (HCl), extraction with dichloromethane, washing, drying, and purification by column chromatography.
$$
\text{2-bromo-5-fluorobenzoic acid} + \text{PhSH} \xrightarrow[\text{Cu catalyst}]{\text{KOH, heat}} \text{this compound}
$$
Reference Data:
- Reaction temperature: 110–150 °C
- Reaction time: 12 hours
- Yield: Typically moderate to good (exact yields vary by substrate and conditions)
- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures
This method is supported by detailed experimental procedures reported in Royal Society of Chemistry publications, where copper powder and copper(I) iodide catalyze the formation of the C–S bond efficiently in aqueous or DMF media.
Electrophilic Fluorination of Phenylsulfanyl Benzoic Acid Precursors
Although less direct, electrophilic fluorination can be employed to introduce the fluorine atom after the phenylsulfanyl group has been installed.
- Use of electrophilic fluorinating agents such as N-fluoropyridinium salts.
- Solvents like acetonitrile or dichloromethane.
- Controlled temperature to optimize yield and selectivity.
This approach is more commonly applied in fluorination of activated aromatic systems and requires careful optimization to avoid over-fluorination or side reactions.
Alternative Approaches: Sulfonyl Chloride Intermediates
An alternative synthetic route involves preparing sulfonyl chloride intermediates from benzoic acid derivatives, followed by substitution with thiophenol.
- Chlorosulfonation of benzoic acid to form 3-(chlorosulfonyl)benzoic acid.
- Reaction of the sulfonyl chloride intermediate with thiophenol under mild conditions.
- Oxidation or further functional group manipulations as needed.
This method is documented for related benzoic acid derivatives and can be adapted for fluorinated substrates, though direct examples for this compound are limited.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Copper-catalyzed thiolation | 2-bromo-5-fluorobenzoic acid + PhSH | Cu powder or CuI, KOH/K2CO3 | 110–150 °C, 12 h | Moderate to good | Straightforward, scalable | Requires elevated temperature |
| Electrophilic fluorination | Phenylsulfanyl benzoic acid precursor | N-fluoropyridinium salts | RT to reflux, organic solvent | Variable | Direct fluorination step | Requires careful control |
| Sulfonyl chloride intermediate | Benzoic acid + chlorosulfonic acid | Chlorosulfonic acid, PhSH | 140 °C for sulfonation, then substitution | Moderate | Versatile intermediate access | Multi-step, harsh conditions |
Research Findings and Notes
- The copper-catalyzed thiolation method is the most documented and reliable for synthesizing this compound with good purity and yield.
- Microwave-assisted synthesis has been explored for related sulfonyl chlorides to improve reaction times and yields, though specific application to this compound is still emerging.
- Electrophilic fluorination methods offer potential for late-stage fluorination but require optimization due to solubility and selectivity challenges.
- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures to isolate the pure acid.
- Characterization data (NMR, melting point) confirm the structure and purity of the synthesized compound, with melting points around 165 °C reported for related benzoic acid derivatives.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(phenylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or modify the phenylsulfanyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated benzoic acids, modified phenylsulfanyl derivatives.
Substitution: Amino-substituted benzoic acids, thiol-substituted benzoic acids.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of 3-Fluoro-2-(phenylsulfanyl)benzoic acid typically involves the fluorination of 2-(phenylsulfanyl)benzoic acid. Key reaction pathways include:
- Oxidation : The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The compound can be reduced to modify the phenylsulfanyl group or remove the fluorine atom.
- Substitution Reactions : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents:
- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid
- Reduction : Lithium aluminum hydride
- Substitution : Amines or thiols in polar aprotic solvents like DMSO
Medicinal Chemistry
This compound is explored for its potential as a pharmacophore in drug design. Its structural features contribute to:
- Metabolic Stability : The fluorine atom enhances the compound's stability and bioavailability in biological systems.
- Biological Activity : Initial studies suggest potential anti-inflammatory and anticancer properties, possibly through interactions with specific molecular targets such as enzymes and receptors.
Materials Science
The compound serves as an intermediate in synthesizing fluorinated aromatic compounds, which are valuable in developing advanced materials due to their unique physicochemical properties. These compounds can exhibit enhanced thermal stability and chemical resistance.
Agrochemicals
This compound is utilized in developing agrochemicals, including herbicides and pesticides. Its unique structure allows for the creation of biologically active compounds that can effectively target pests while minimizing environmental impact.
Case Studies
-
Anti-Cancer Activity :
- A study investigated the effects of various benzoic acid derivatives on cancer cell lines, highlighting that compounds with a fluorine substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
-
Agrochemical Development :
- Research focused on synthesizing herbicides from fluorinated benzoic acids revealed that the presence of a phenylsulfanyl group improved herbicide efficacy against specific weed species.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
3-Fluoro-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (Compound 13)
- Structure: Replaces the phenylsulfanyl group with a sulfonyl group and adds an acetylamino moiety.
- Properties : Higher melting point (230–232°C) due to increased polarity and hydrogen bonding from the sulfonyl (-SO₂-) and hydrazide (-NH-NH₂) groups .
- Spectroscopy : FTIR shows strong CONH (1666 cm⁻¹) and SO₂NH (1157 cm⁻¹) bands, absent in the thioether-containing target compound.
3-Fluoro-2-(methylamino)benzoic Acid (CAS 1250921-20-0)
- Structure: Substitutes phenylsulfanyl with a methylamino (-NHCH₃) group.
- Properties: Lower molecular weight (169.15 g/mol) and increased basicity due to the amino group. Likely higher water solubility compared to the hydrophobic phenylsulfanyl analog .
2-(3-Cyano-2-fluorophenyl)benzoic Acid (CAS 1262001-18-2)
- Structure: Features a cyano (-CN) group adjacent to fluorine on the benzene ring.
- Properties: The electron-withdrawing cyano group increases the acidity of the benzoic acid (pKa ~2-3) compared to the phenylsulfanyl derivative .
Thermal and Chemical Stability
- Thermal Behavior: Sulfonamide derivatives (e.g., Compound 13) exhibit higher thermal stability (mp >200°C) due to strong intermolecular forces, while methylamino or cyano-substituted analogs may decompose at lower temperatures .
- Acid-Base Properties: The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. However, the phenylsulfanyl group’s electron-donating nature may slightly counteract this effect.
Biological Activity
3-Fluoro-2-(phenylsulfanyl)benzoic acid (CAS No. 1283530-86-8) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFOS
- Molecular Weight : 248.27 g/mol
- Structure : The compound features a fluorine atom at the 3-position and a phenylsulfanyl group at the 2-position of the benzoic acid structure.
The biological activity of this compound is hypothesized to involve interactions with various biomolecular targets:
- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, which may suggest that this compound interacts with specific receptors involved in cellular signaling pathways.
- Biochemical Pathways : It is believed that the compound may influence several biochemical pathways, potentially affecting processes such as apoptosis and cell proliferation.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and antifungal properties. The presence of the fluorine atom may enhance these activities by increasing lipophilicity and altering the electronic properties of the molecule .
Cytotoxicity
Research on related compounds suggests that modifications in the phenyl ring can significantly impact cytotoxicity against various cancer cell lines. For instance, derivatives of benzoyltaurinamide with similar substituents have shown promising cytotoxic effects, indicating that this compound may also possess similar properties .
Case Studies and Research Findings
-
Cytotoxic Activity :
- A study investigating sulfonamide derivatives indicated that modifications can lead to enhanced cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The presence of electron-withdrawing groups improved activity, suggesting a potential pathway for enhancing the efficacy of this compound against cancer cells .
- Antioxidant Activity :
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 3-Fluoro-2-(phenylsulfanyl)benzoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Fluorination : Introduce fluorine at the 3-position via electrophilic aromatic substitution (e.g., using Selectfluor® or DAST) .
Sulfanyl Group Introduction : React with a phenylsulfanylating agent (e.g., thiophenol under basic conditions or via Ullmann coupling for steric control) .
Carboxylic Acid Activation : Protect/deprotect the benzoic acid group using trimethylsilyl chloride (TMSCl) to avoid side reactions during sulfanyl group installation .
Optimization: Monitor reaction progress via TLC and adjust temperature (60–120°C) to balance reactivity and side-product formation .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- NMR : NMR (δ ≈ -110 ppm for aromatic fluorine) and NMR (doublet splitting for ortho-substituted phenyl groups) .
- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm) and C-S stretching (600–700 cm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M-H] expected at m/z 247.03) .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophenol derivatives) .
- Waste Disposal : Segregate halogenated waste and coordinate with certified agencies for incineration .
Advanced Research Questions
Q. How can steric hindrance during sulfanyl group installation be mitigated?
- Methodological Answer : Steric hindrance from the fluorine and carboxylic acid groups can reduce reaction efficiency. Strategies include:
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)) with bulky ligands (XPhos) to enhance cross-coupling yields .
- Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Shorten reaction times (10–30 min) to minimize decomposition .
Example: A 15% yield increase was reported using Pd/XPhos in DMF at 100°C .
Q. How to resolve discrepancies between computational and experimental electronic properties?
- Methodological Answer : Discrepancies in dipole moments or HOMO-LUMO gaps often arise from inadequate exchange-correlation functionals.
- DFT Protocol : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) to improve accuracy for aromatic systems .
- Benchmarking : Compare computed NMR shifts with experimental data to validate electron distribution models .
Note: B3LYP/6-311+G(d,p) reproduces experimental fluorinated aromatic systems within 2.4 kcal/mol error .
Q. How to design bioactive derivatives targeting enzyme inhibition?
- Methodological Answer :
- Functional Group Modifications :
- Replace phenylsulfanyl with sulfonyl for enhanced hydrogen bonding (e.g., COX-2 inhibition) .
- Introduce methyl groups at the 4-position to improve lipophilicity (logP optimization) .
- Structure-Activity Relationship (SAR) :
- Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases) .
- Validate with in vitro assays (IC measurements) .
Q. Best practices for crystallographic structure validation?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling .
- Validation Tools : Check R (<5%) and CCDC deposition for symmetry errors .
Example: SHELXL refinement reduced R-factor from 0.15 to 0.05 in fluorinated aromatics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
